molecular formula C14H11FO B1465438 (3-Fluorophenyl)(3-methylphenyl)methanone CAS No. 864087-22-9

(3-Fluorophenyl)(3-methylphenyl)methanone

Cat. No.: B1465438
CAS No.: 864087-22-9
M. Wt: 214.23 g/mol
InChI Key: OISLLIDIRPFPTG-UHFFFAOYSA-N
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Description

“(3-Fluorophenyl)(3-methylphenyl)methanone” is an organic compound with the molecular formula C14H11FO . It is a colorless to yellow liquid or semi-solid or solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a methanone group (C=O) attached to a 3-fluorophenyl group and a 3-methylphenyl group . The InChI code for this compound is 1S/C14H11FO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a colorless to yellow liquid or semi-solid or solid at room temperature . It has a molecular weight of 214.24 .

Scientific Research Applications

  • Antitumor Activity : Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, showing significant inhibition on the proliferation of several cancer cell lines, including A549, BGC-823, and HepG-2 (Tang & Fu, 2018).

  • Structural and Physicochemical Analysis : Huang et al. (2021) conducted a detailed study on the molecular structure and physicochemical properties of boric acid ester intermediates with benzene rings related to (3-Fluorophenyl)(3-methylphenyl)methanone, providing insights into their conformational and electronic properties (Huang et al., 2021).

  • Synthesis and Chemical Studies : Liu et al. (2014) explored the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride, related to the chemical structure of this compound, demonstrating the potential of enzymatic methods in synthesizing related compounds (Liu et al., 2014).

  • Antimycobacterial Activity : Ali and Yar (2007) reported on the antimycobacterial activities of compounds related to this compound, showing promise in the development of new antimycobacterial agents (Ali & Yar, 2007).

Safety and Hazards

The safety information for “(3-Fluorophenyl)(3-methylphenyl)methanone” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

As a manufacturer, American Elements offers bulk and research quantities of “(3-Fluorophenyl)(3-methylphenyl)methanone” and accepts term contracts and credit cards . This suggests that there may be ongoing research and potential future applications for this compound.

Properties

IUPAC Name

(3-fluorophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISLLIDIRPFPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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